molecular formula C13H17NO2 B1400172 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1432312-58-7

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No. B1400172
M. Wt: 219.28 g/mol
InChI Key: QVFOSMHNHGVRJT-UHFFFAOYSA-N
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Description

“2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 4497-58-9 . It has a molecular weight of 175.27 . The compound is in liquid form and has a melting point of 39-41°C .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline . The InChI code for this compound is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a melting point of 39-41°C .

Scientific Research Applications

Synthesis and Structural Analogues

  • Researchers have investigated the synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids, which are structural analogues of the natural antibiotic Helquinoline. These compounds have been synthesized through oxidation reactions, and their structures have been confirmed using various spectroscopy methods (Medvedeva, Plaksina, & Shikhaliev, 2015).

Synthesis of Derivatives and Radical Studies

  • The synthesis of derivatives of 2,2,4-trimethyl-substituted 1,2,-di-and 1,2,3,4-tetrahydroquinolines has been achieved, with their structures confirmed by IR and PMR spectra. Studies using the ESR method have also been conducted on radicals formed during photolysis of these compounds (Ivanov et al., 1979).

Nitroxyl Radical Formation

  • Research has demonstrated the synthesis of 6-triphenylmethyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines. These compounds form nitroxyl radicals upon oxidation, with structures supported by EPR spectroscopy (Shikhaliev et al., 1988).

Hydrocarbon Oxidation Inhibition

  • A study on 2,2,4-trimethyl-6-hydroxy-1,2,3,4-tetrahydroquinoline showed it is converted to the corresponding quinone-imine by interaction with peroxy radicals, with investigations into its UV and mass spectra. This compound plays a role in inhibiting hydrocarbon oxidation (Kasaikina et al., 1983).

Agricultural Applications

  • Research has indicated that certain derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can act as effective growth stimulants for agricultural crops. These compounds have shown to increase seed germination, vegetative mass, and yield in crops such as common eggplant (Vostrikova et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 and H412 . Precautionary statements include P264, P270, P273, P301+P312, P330, and P501 .

properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-8-7-13(2,3)14-11-5-4-9(12(15)16)6-10(8)11/h4-6,8,14H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFOSMHNHGVRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 3
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 4
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 5
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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